molecular formula C14H14N4O2 B2633032 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 922919-20-8

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2633032
CAS No.: 922919-20-8
M. Wt: 270.292
InChI Key: RFTXQXYFENMNLY-UHFFFAOYSA-N
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Description

5-Benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical scaffold based on the privileged pyrazolo[3,4-d]pyrimidine core, which is a well-established bioisostere of purine nucleotides . This structure makes it a versatile intermediate for designing novel bioactive molecules, particularly in the field of oncology research. The pyrazolo[3,4-d]pyrimidine nucleus is a key pharmacophore in many known protein kinase inhibitors . This specific compound can serve as a critical precursor for the development of potential therapeutic agents targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2) , both of which are validated targets in anticancer drug discovery. Its molecular framework allows for further functionalization to optimize binding within the adenine region of the ATP-binding site of various kinases . Researchers can utilize this compound to synthesize novel derivatives for evaluating anti-proliferative activity against a range of cancer cell lines . The structural features of this core scaffold are designed to facilitate essential hydrophobic interactions and hydrogen bonding within enzyme active sites, which are critical for potent inhibitory activity . This product is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-7-6-18-13-12(8-16-18)14(20)17(10-15-13)9-11-4-2-1-3-5-11/h1-5,8,10,19H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTXQXYFENMNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method utilizes ultrasonic waves to enhance the reaction rate and yield. The reaction typically involves the cycloaddition of organic azides and terminal alkynes in the presence of a copper(I) catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. For instance:

  • A study reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent inhibition against various cancer cell lines, including HepG2 and A549. The compound's structure allows it to interact with kinases involved in cancer progression, leading to apoptosis in malignant cells .
  • Specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to enhance the anticancer efficacy of these compounds. For example, compounds with electron-withdrawing groups at specific positions have exhibited improved activity against cancer cell lines compared to standard treatments like cisplatin .

Anti-inflammatory Activity

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has also been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit inflammatory pathways by modulating the activity of cyclooxygenase enzymes and other mediators involved in inflammation .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions that create the pyrazolo framework and introduce functional groups essential for biological activity.

Key Findings from SAR Studies

  • Functionalization : The introduction of various substituents at the benzyl or hydroxyethyl positions significantly affects the compound's potency. For instance, adding halogens or alkyl groups can enhance binding affinity to target proteins .
  • Mechanism of Action : The compound appears to target specific kinases involved in cell proliferation and survival pathways. This targeting mechanism is crucial for its anticancer effects and may also play a role in its anti-inflammatory properties .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

StudyFocusFindings
Zheng et al. (2022)Anticancer ActivityDemonstrated significant inhibition of A549 lung cancer cells with IC50 values lower than standard treatments .
Koca et al. (2022)Anti-inflammatoryReported reduction in inflammatory markers in vitro when treated with pyrazole derivatives .
Balbi et al. (2022)Kinase InhibitionFound that certain derivatives showed selective inhibition of Aurora A/B kinases, suggesting a targeted approach for cancer therapy .

Mechanism of Action

The mechanism of action of 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituents are compared in Table 1.

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-Hydroxyethyl Benzyl ~282.3 Enhanced solubility, moderate lipophilicity
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... 2-Methylphenyl 4-Bromobenzyl ~401.2 Increased steric bulk, halogen-enhanced binding
4-Chloro-6-(chloromethyl)-1-methyl-... Methyl Chloromethyl ~216.7 Electrophilic sites for synthesis; antibacterial activity
1-(3,5-Dimethylphenyl)-... 3,5-Dimethylphenyl - 240.27 High lipophilicity, potential CNS activity
1-(4-Nitrophenyl)-... 4-Nitrophenyl - 257.2 Electron-withdrawing group; reactivity for derivatization

Key Observations :

  • Position 1 : Alkyl/aryl groups (e.g., methyl, phenyl) increase lipophilicity, while polar groups (e.g., 2-hydroxyethyl) improve solubility.
  • Chloromethyl groups introduce reactivity for further functionalization.

Biological Activity

5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as structure-activity relationships (SARs) derived from various studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. Its molecular formula is C15_{15}H16_{16}N4_{4}O, and it possesses a molecular weight of approximately 284.32 g/mol. The presence of the benzyl and hydroxyethyl groups is crucial for its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated potent inhibition of cyclooxygenase-2 (COX-2) activity. The IC50_{50} values for these compounds were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug:

CompoundIC50_{50} (μmol)Reference
5-benzyl...0.04 ± 0.01
Celecoxib0.04 ± 0.01

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines:

Cell LineCompoundIC50_{50} (μM)Reference
A5495-benzyl...49.85
HepG-25-benzyl...0.71
BT4745-benzyl...1.39

These results indicate that the compound not only inhibits cancer cell growth but also induces apoptosis in certain cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Suppression of Pro-inflammatory Cytokines : By inhibiting COX-2 and other inflammatory mediators, it reduces inflammation-related tumorigenesis.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Study on Lung Cancer : A study evaluated the effects of a derivative similar to this compound on A549 lung cancer cells. The results indicated significant growth inhibition with an IC50_{50} value of 49.85 μM.
  • Anti-inflammatory Efficacy : In an animal model of arthritis, administration of the compound led to reduced paw edema and lower levels of inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via tandem aza-Wittig reactions and annulation processes. For example, iminophosphorane intermediates (prepared from triphenylphosphine and azides) react with aromatic isocyanates and hydrazine to regioselectively form the pyrazolo-pyrimidinone core . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high yields (52–92%). Ethanol or THF with sodium ethoxide as a base is commonly used .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzyl and hydroxyethyl groups) and aromatic proton environments.
  • IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydroxyl (-OH) groups (~3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism, particularly for derivatives with multiple substituents .

Q. What computational tools predict physicochemical properties relevant to drug design?

  • Methodological Answer : Use software like ACD/Labs Percepta or Molinspiration to calculate:

  • LogD/pKa : Predict solubility and ionization at physiological pH (e.g., LogD = -0.88 at pH 7.4 ).
  • Polar surface area (PSA) : Estimate membrane permeability (reported PSA = 70.14 Ų for the core scaffold ).
  • Lipinski’s Rule of Five : Assess drug-likeness (the compound’s molecular weight = 240.27 g/mol, within acceptable limits ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for xanthine oxidase (XO) inhibition?

  • Methodological Answer :

  • Substituent variation : Replace the benzyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate XO binding affinity. Derivatives with 4-chloro-2-hydroxy-5-methylphenyl groups showed IC₅₀ values comparable to allopurinol .
  • Bioisosteric replacement : Substitute the hydroxyethyl group with sulfonamide or thioether moieties to enhance metabolic stability .
  • In silico docking : Use AutoDock Vina or Schrödinger to model interactions with XO’s active site (e.g., molybdenum center and hydrophobic pockets) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • ADME profiling : Assess hepatic microsomal stability and plasma protein binding to identify bioavailability limitations.
  • Metabolite identification : Use LC-MS/MS to detect rapid hydroxylation or glucuronidation of the hydroxyethyl group, which may reduce in vivo activity .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes or cyclodextrins to improve solubility and half-life .

Q. How can regioselectivity challenges during functionalization of the pyrazolo-pyrimidinone core be addressed?

  • Methodological Answer :

  • Protecting groups : Temporarily block the 1-position hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers to direct electrophilic substitution to the 6-position .
  • Metal-catalyzed cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position without side reactions .

Q. What in vitro models are suitable for evaluating antifungal activity?

  • Methodological Answer :

  • Antifungal assays : Test against Botrytis cinerea and Sclerotinia sclerotiorum using mycelial growth inhibition methods. Derivatives with methyl substituents (R = Me) showed 100% inhibition at 50 mg/L, outperforming benzyl analogs .
  • Time-kill kinetics : Monitor fungistatic vs. fungicidal effects over 24–72 hours to determine minimum inhibitory concentrations (MICs) .

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